
5,5'-Disulfanediylbis(pentan-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Disulfanediylbis(pentan-1-ol) is an organic compound characterized by the presence of two pentanol groups connected via a disulfide bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Disulfanediylbis(pentan-1-ol) typically involves the reaction of 5-mercaptopentan-1-ol with an oxidizing agent to form the disulfide bond. One common method includes dissolving 5-mercaptopentan-1-ol in methanol and titrating with a solution of iodine in methanol until the color of iodine remains. The excess iodine is then quenched with a saturated solution of sodium bisulfite .
Industrial Production Methods
Industrial production methods for 5,5’-Disulfanediylbis(pentan-1-ol) are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-Disulfanediylbis(pentan-1-ol) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Iodine in methanol is commonly used for the oxidation of thiols to disulfides.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfides to thiols.
Substitution: Acid chlorides or alkyl halides can be used in the presence of a base to form esters or ethers from the hydroxyl groups.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Esters or ethers, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5,5’-Disulfanediylbis(pentan-1-ol) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Can be used in the study of disulfide bond formation and reduction in proteins.
Industry: May be used in the production of polymers and other materials that require disulfide linkages.
Wirkmechanismus
The mechanism of action of 5,5’-Disulfanediylbis(pentan-1-ol) primarily involves its ability to form and break disulfide bonds. This property is crucial in redox biology, where disulfide bonds play a significant role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting the protein’s structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Disulfanediylbis(propan-1-ol): Similar structure but with propanol groups instead of pentanol.
6,6’-Disulfanediylbis(hexane-1-ol): Similar structure but with hexanol groups instead of pentanol.
Eigenschaften
Molekularformel |
C10H22O2S2 |
|---|---|
Molekulargewicht |
238.4 g/mol |
IUPAC-Name |
5-(5-hydroxypentyldisulfanyl)pentan-1-ol |
InChI |
InChI=1S/C10H22O2S2/c11-7-3-1-5-9-13-14-10-6-2-4-8-12/h11-12H,1-10H2 |
InChI-Schlüssel |
UJKICTBMGHXJPW-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCO)CCSSCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(NE)-N-[(4aR,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine](/img/structure/B13034484.png)
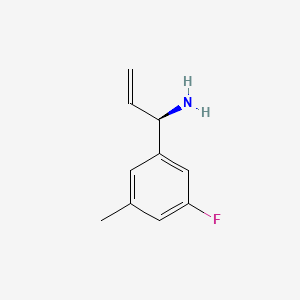
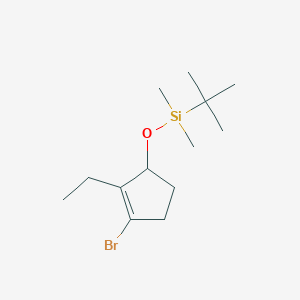
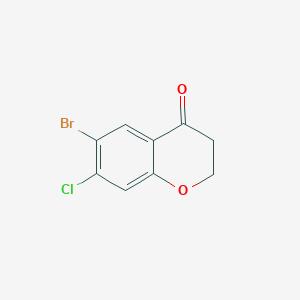
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl thiophene-2-sulfonate](/img/structure/B13034502.png)
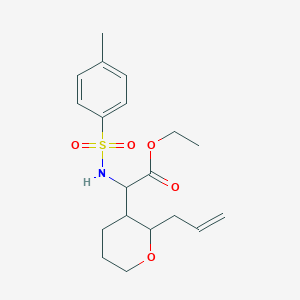
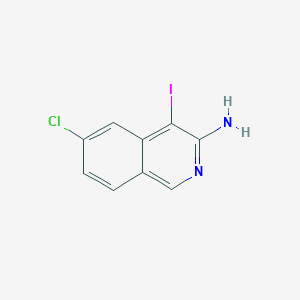


![1,3,3-Trimethyl-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B13034547.png)
![1-[4-(Methylethyl)phenyl]prop-2-enylamine](/img/structure/B13034549.png)

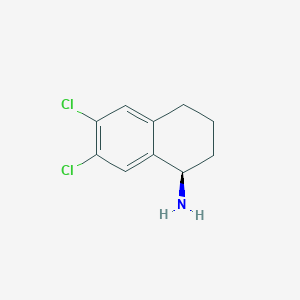
![1-Cyclohexyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13034564.png)
